molecular formula C14H20N2O2 B6234295 tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1782846-60-9

tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Numéro de catalogue: B6234295
Numéro CAS: 1782846-60-9
Poids moléculaire: 248.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydroquinoxaline core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 5-position. This compound is structurally significant in medicinal and synthetic chemistry, where the Boc group is commonly employed to protect amines during multi-step synthesis .

Propriétés

Numéro CAS

1782846-60-9

Formule moléculaire

C14H20N2O2

Poids moléculaire

248.3

Pureté

95

Origine du produit

United States

Méthodes De Préparation

Acid Chloride Formation

A carboxylic acid precursor (e.g., 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid) is treated with oxalyl chloride (3.0 equiv) in dry dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is refluxed for 2 hours, yielding the corresponding acid chloride. Excess reagents are removed under reduced pressure, and the residue is dissolved in fresh DCM for subsequent coupling.

Reduction-Oxidation Sequences from Quinoxalinone Precursors

A third approach involves reducing quinoxalinone derivatives to tetrahydroquinoxalines, followed by Boc protection. This method is particularly useful for accessing enantiomerically pure products.

Quinoxalinone Synthesis

3,4-Dihydroquinoxalin-2(1H)-ones are synthesized via cyclocondensation of 1,2-diamines with α-keto esters. For example, 5-methyl-3,4-dihydroquinoxalin-2(1H)-one is prepared by reacting 4-methyl-1,2-phenylenediamine with ethyl pyruvate in acetic acid at 110°C for 24 hours. The product is isolated in 85% yield after silica gel chromatography.

Reduction to Tetrahydroquinoxaline

The quinoxalinone is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). A typical procedure employs 4.0 equivalents of LiAlH₄ refluxed for 6 hours, yielding 5-methyl-1,2,3,4-tetrahydroquinoxaline in 76% yield .

Boc Protection

The tetrahydroquinoxaline intermediate is Boc-protected as described in Section 1, affording the final product in 94% yield .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Boc ProtectionTetrahydroquinoxalineBoc anhydride, dioxane94%High yield, simplicityRequires pre-synthesized amine
Acid Chloride CouplingCarboxylic acidOxalyl chloride, Et₃N78%Modular for derivative synthesisMulti-step, moisture-sensitive
Reduction-ProtectionQuinoxalinoneLiAlH₄, Boc anhydride76%Access to enantiopure productsTedious purification steps

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Boc Protection : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility, while temperatures >30°C risk Boc group cleavage.

  • Acid Chloride Formation : DCM minimizes side reactions, but THF improves coupling efficiency for sterically hindered substrates.

Byproduct Management

  • LiAlH₄ Reduction : Quenching with saturated ammonium chloride ensures safe decomposition of excess hydride.

  • Column Chromatography : Gradient elution (hexanes:EtOAc 9:1 to 1:1) resolves Boc-protected products from diastereomers .

Analyse Des Réactions Chimiques

Types of Reactions: tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

TBTHQ has a unique tetrahydroquinoxaline structure characterized by a tert-butyl group and a carboxylate functional group. Its molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, with a molecular weight of approximately 248.32 g/mol. The compound exhibits notable stability and reactivity due to its functional groups, which enable various chemical transformations.

Medicinal Chemistry

TBTHQ has been investigated for its potential bioactive properties. Initial studies suggest it may act as an inhibitor of specific enzymes and receptors involved in critical biological pathways. The compound's ability to interact with biological macromolecules positions it as a candidate for drug development.

Enzyme Inhibition

Studies suggest that TBTHQ may effectively bind to certain enzymes or receptors, modulating their activity. This binding affinity could be leveraged in the design of novel therapeutic agents targeting diseases where these enzymes play a critical role.

Synthesis and Chemical Reactions

The synthesis of TBTHQ typically involves several key steps that incorporate various reagents and conditions tailored to yield the desired compound efficiently. Its versatility as a synthetic intermediate makes it valuable in the construction of more complex molecules in organic chemistry.

Mécanisme D'action

The mechanism of action of tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-[(1,2,3,4-Tetrahydroisoquinolinyl)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

  • Key Features: Combines an imidazole core with tetrahydroisoquinoline and Boc-protected lysine side chains.
  • Comparison: While the imidazole core differs from tetrahydroquinoxaline, the Boc-protected lysine moiety shares similarities in protective-group strategy. This compound is likely used in peptide synthesis or enzyme inhibition studies due to its complex functionalization .

4-[(4-Methylpiperidinyl)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

  • Key Features: Incorporates a 4-methylpiperidine group instead of tetrahydroisoquinoline.
  • Comparison: The piperidine substituent introduces distinct steric and electronic effects compared to the methyl-tetrahydroquinoxaline system. Such variations may alter solubility or binding affinity in biological systems .

4-({4-[(tert-Butoxy)carbonyl]piperazinyl}carbonyl)-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl...

  • Key Features : Features a Boc-protected piperazine group, highlighting the versatility of Boc in stabilizing secondary amines.

Functional Group Analysis

Compound Core Structure Key Substituents Potential Application
tert-Butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Tetrahydroquinoxaline Boc (1-position), methyl (5-position) Intermediate for pharmaceuticals
4-[(Tetrahydroisoquinolinyl)carbonyl]-imidazole derivative Imidazole Tetrahydroisoquinoline, Boc-lysine Peptide synthesis, enzyme inhibition
4-[(4-Methylpiperidinyl)carbonyl]-imidazole derivative Imidazole 4-Methylpiperidine, Boc-lysine Targeted drug design

Key Observations :

  • The Boc group is a common motif across these compounds, enabling amine protection and stability during synthesis.
  • Variations in core structures (tetrahydroquinoxaline vs. imidazole) dictate divergent reactivity and biological interactions.
  • Substituents like piperidine or tetrahydroisoquinoline influence steric bulk and electronic properties, affecting solubility and target binding.

Regulatory and Environmental Considerations

While the primary focus is on structural analogs, it is noteworthy that certain tert-butyl-containing compounds, such as UV-350 and UV-327 (benzotriazole derivatives), are regulated under RoHS due to environmental persistence . However, tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate and its analogs lack documented restrictions, likely due to their specialized use in controlled laboratory settings rather than industrial applications.

Activité Biologique

Tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Boiling Point : Approximately 366.7 °C (predicted)
  • Density : 1.094 g/cm³ (predicted)
  • pKa : 3.15 (predicted)

The compound features a tert-butyl group and a carboxylate functional group, contributing to its stability and reactivity. The tetrahydroquinoxaline structure is known for its versatility in organic synthesis and potential bioactive properties .

Antitumor Activity

A study evaluating the antiproliferative effects of tetrahydroquinoxaline derivatives revealed that some compounds demonstrated moderate to strong inhibitory activities against cancer cell lines, particularly HT-29 colon cancer cells. For example, compound I-7 from this class was noted for its ability to disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase without inducing apoptosis . Although TBTHQ has not been directly tested in this context, its structural similarities suggest potential for similar activity.

The precise mechanisms by which TBTHQ exerts its biological effects remain largely unexplored. However, preliminary findings suggest that it may interact with various biological macromolecules, influencing cellular processes such as signal transduction and metabolic pathways . The presence of the carboxylate group allows for potential interactions with enzyme active sites or receptor binding domains.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of related tetrahydroquinoxaline derivatives indicate that modifications to the molecular structure can significantly affect biological activity. For instance:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-methylquinoxalineC₁₄H₁₉N₂OLacks the tetrahydro structure
Tert-butyl 5-methyl-3-oxoquinoxalineC₁₄H₁₉N₂O₂Contains an oxo group
Tert-butyl 2-methylquinolineC₁₄H₁₉NDifferent ring structure (quinoline)

These comparisons highlight the significance of the tetrahydro configuration in TBTHQ's distinct chemical behavior and potential biological activity.

Case Studies

While specific case studies on TBTHQ are scarce, related research on tetrahydroquinoxaline derivatives provides valuable insights:

  • Antiproliferative Activity : Compounds similar to TBTHQ have been shown to inhibit cell growth in various cancer types through mechanisms involving microtubule disruption and cell cycle arrest.
  • Enzyme Inhibition : Some studies suggest that THQ derivatives may act as enzyme inhibitors, modulating pathways critical for tumor progression and microbial resistance.

Future Directions

Further research is warranted to elucidate the specific biological activities of tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate. Investigations should focus on:

  • In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and microbial strains to establish efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular interactions between TBTHQ and its biological targets.
  • SAR Optimization : Exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What methodologies enable comparative analysis of this compound’s bioactivity against its non-methylated analog?

  • Methodology :
  • In vitro assays : Compare IC₅₀ values in target pathways (e.g., kinase inhibition, ion channel modulation).
  • Molecular docking : Model interactions with protein binding pockets (e.g., AutoDock Vina) to assess steric effects of the methyl group .
  • Metabolic stability tests : Use liver microsomes to evaluate differences in CYP-mediated degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.